Allylanisole Allylanisole
Brand Name: Vulcanchem
CAS No.: 56182-34-4
VCID: VC18161311
InChI: InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2
SMILES:
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol

Allylanisole

CAS No.: 56182-34-4

Cat. No.: VC18161311

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Allylanisole - 56182-34-4

Specification

CAS No. 56182-34-4
Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
IUPAC Name but-3-enoxybenzene
Standard InChI InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2
Standard InChI Key VASBMTKQLWDLDL-UHFFFAOYSA-N
Canonical SMILES C=CCCOC1=CC=CC=C1

Introduction

Chemical Identity and Structural Properties

Allylanisole (CAS 2653-89-6), systematically named 4-allylanisole, is an organic compound with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol . Its structure consists of a methoxy group (-OCH₃) and an allyl group (-CH₂CHCH₂) attached to a benzene ring at the para and meta positions, respectively (Figure 1) . This arrangement confers unique electronic and steric properties, influencing its volatility and interactions with insect olfactory receptors.

Table 1: Physicochemical Properties of Allylanisole

PropertyValueSource
Molecular FormulaC₁₀H₁₂O
Molecular Weight148.20 g/mol
Boiling Point225–227°C (estimated)
Density1.02 g/cm³ (predicted)
LogP (Octanol-Water)2.85

The compound exists as a clear, colorless liquid at room temperature and is sparingly soluble in water but miscible with organic solvents . Its structural isomer, O-allylanisole (CAS 3698-28-0), differs in the placement of the methoxy group on the benzene ring but shares similar molecular weight and formula .

Biosynthesis and Natural Occurrence

Allylanisole is synthesized by loblolly pines as part of their constitutive defense mechanisms against herbivores. The biosynthesis pathway involves the hydroxylation of cinnamic acid derivatives, followed by methylation and allylation steps . Field studies indicate that its production increases in response to mechanical damage or insect infestation, suggesting an inducible defense role .

Repellent Efficacy Against Bark Beetles

Laboratory Behavioral Assays

In controlled laboratory settings, allylanisole demonstrated significant repellency against the southern pine beetle (Dendroctonus frontalis Zimmermann). When exposed to 4-allylanisole, 84% of newly emerged beetles exhibited avoidance behavior, compared to 11% for verbenone, a known aggregation inhibitor . Repellency was sex-independent, with males and females showing similar avoidance rates (Table 2) .

Table 2: Repellency of Allylanisole vs. Verbenone in D. frontalis

CompoundNewly Emerged Beetles (%)Reemerged Beetles (%)
Allylanisole8463
Verbenone1111
Source: Hayes et al. (1994)

Field Trials with Baited Traps

Field experiments using funnel traps baited with attractant pheromones (e.g., frontalure) confirmed allylanisole’s inhibitory effects. Traps co-releasing allylanisole captured 60–70% fewer D. frontalis compared to pheromone-only traps, matching the efficacy of verbenone . Notably, allylanisole reduced male and female catches proportionally, whereas verbenone disproportionately affected females .

Species-Specific Effects and Ecological Impact

Non-Target Organisms

Allylanisole’s repellency extends to other scolytids, including Dendroctonus brevicomis and D. ponderosae, but with varying potency . For example, in trials with Ips pini, allylanisole reduced trap catches by 45%, compared to 70% for D. brevicomis . Crucially, it showed minimal impact on predatory beetles such as Thanasimus dubius (F.), which continued to respond to host pheromones even in the presence of allylanisole .

Table 3: Comparative Efficacy Across Beetle Species

SpeciesTrap Catch Reduction (%)
D. frontalis60–70
D. brevicomis70
Ips pini45
Sources: Hayes & Strom (1994) ; Hayes et al. (1994)

Environmental Persistence

Allylanisole degrades rapidly in soil and water, with a half-life of <7 days under aerobic conditions . This transient environmental presence minimizes bioaccumulation risks, a key factor in its EPA registration as a biopesticide .

Future Research Directions

  • Synergistic Formulations: Combining allylanisole with plant-derived synergists (e.g., limonene) may enhance repellency while reducing application rates.

  • Genetic Engineering: Modifying loblolly pines to overexpress allylanisole biosynthesis genes could confer innate resistance to beetle infestations.

  • Broad-Spectrum Efficacy: Testing allylanisole against non-scolytid pests (e.g., Agrilus planipennis) may expand its utility in integrated pest management.

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